![molecular formula C18H24N2O B14415033 N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-17-8](/img/structure/B14415033.png)
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound has a spiro[5.5]undecane framework, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of the 2-methylphenyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitrogen Atom: The nitrogen atom can be introduced through a nucleophilic substitution reaction. For instance, the spiro ketone can be reacted with an amine, such as 2-methylphenylamine, under basic conditions to form the desired spiro amine.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. The spiro amine can be reacted with a carboxylic acid derivative, such as an acid chloride, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. For example, it can react with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may allow it to fit into unique binding sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the same spirocyclic core but may have different substituents.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar spirocyclic structures but contain oxygen or sulfur atoms in the rings.
Uniqueness
N-(2-Methylphenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is unique due to the presence of the 2-methylphenyl group and the nitrogen atom in the spirocyclic core
Properties
CAS No. |
85675-17-8 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C18H24N2O/c1-15-8-3-4-9-16(15)19-17(21)20-13-7-12-18(14-20)10-5-2-6-11-18/h2-5,8-9H,6-7,10-14H2,1H3,(H,19,21) |
InChI Key |
DQJSHPBOIMNCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC3(C2)CCC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
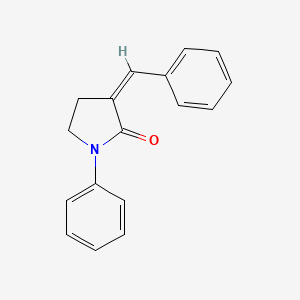
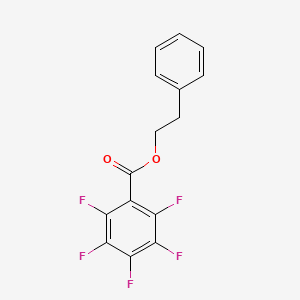
![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
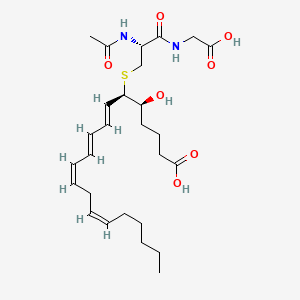
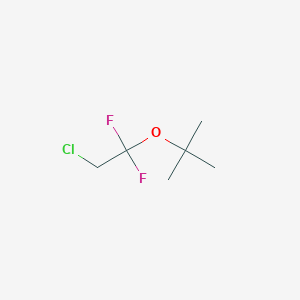
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
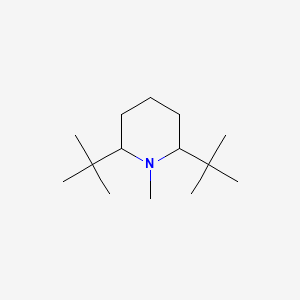

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
